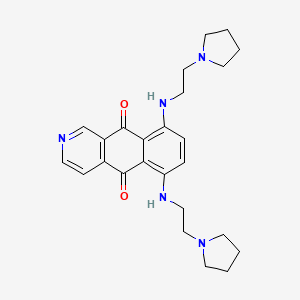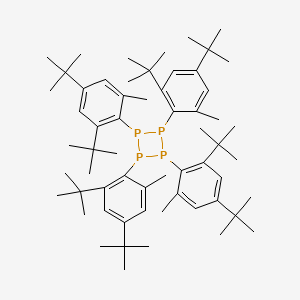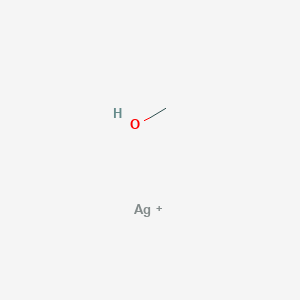
Silver;methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver methanol, often studied in the context of silver catalysts and methanol reactions, is a compound of significant interest in various scientific fields. Silver, a noble metal, is known for its excellent catalytic properties, while methanol is a simple alcohol widely used as a solvent, antifreeze, fuel, and feedstock in chemical synthesis. The combination of these two substances has led to numerous applications, particularly in catalysis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of silver methanol catalysts typically involves the impregnation of silver onto a support material such as alumina (Al₂O₃). One common method is the incipient wetness impregnation technique, where a solution of silver nitrate (AgNO₃) is added to the support material, followed by drying and calcination to produce the silver-loaded catalyst .
Industrial Production Methods
In industrial settings, the oxidative dehydrogenation of methanol to formaldehyde is a major process that utilizes silver catalysts. This process involves passing a mixture of methanol, steam, and air over a bed of polycrystalline silver particles at high temperatures (560 to 700°C) and ambient pressure . The silver catalyst facilitates the conversion of methanol to formaldehyde, which is a key intermediate in the production of resins, plastics, and other chemicals.
Análisis De Reacciones Químicas
Types of Reactions
Silver methanol catalysts are primarily involved in oxidation reactions. The partial oxidation of methanol to formaldehyde is a well-studied reaction, where methanol is converted to formaldehyde and water in the presence of a silver catalyst . This reaction is highly exothermic and requires precise control of reaction conditions to maximize yield and selectivity.
Common Reagents and Conditions
Reagents: Methanol (CH₃OH), oxygen (O₂)
Conditions: High temperatures (560 to 700°C), ambient pressure, presence of a silver catalyst
Major Products
Formaldehyde (CH₂O): The primary product of methanol oxidation
Water (H₂O): A byproduct of the reaction
Aplicaciones Científicas De Investigación
Silver methanol catalysts have a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of silver methanol catalysts involves the activation of methanol molecules on the surface of the silver catalyst. The silver atoms facilitate the dissociation of methanol into reactive intermediates, which then undergo oxidation to form formaldehyde and water . The presence of oxygen-containing active sites on the silver surface is crucial for the catalytic activity, as these sites participate in the conversion of methanol into carbonyl compounds .
Comparación Con Compuestos Similares
Similar Compounds
Copper methanol catalysts: Used in similar oxidative dehydrogenation reactions but with different selectivity and efficiency profiles.
Platinum and palladium catalysts: Widely used in VOC combustion but are more expensive compared to silver catalysts.
Uniqueness
Silver methanol catalysts are unique due to their high selectivity and efficiency in the partial oxidation of methanol to formaldehyde. They offer a cost-effective alternative to other noble metal catalysts like platinum and palladium, making them highly valuable in industrial applications .
Propiedades
Número CAS |
219708-82-4 |
|---|---|
Fórmula molecular |
CH4AgO+ |
Peso molecular |
139.910 g/mol |
Nombre IUPAC |
silver;methanol |
InChI |
InChI=1S/CH4O.Ag/c1-2;/h2H,1H3;/q;+1 |
Clave InChI |
YAKBBMYCJZRGNZ-UHFFFAOYSA-N |
SMILES canónico |
CO.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
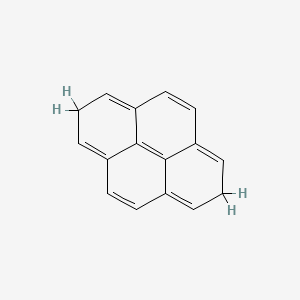

![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)

![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)

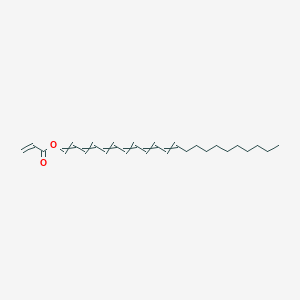
![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)
